molecular formula C13H13NO3 B1605226 ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate CAS No. 6628-34-8

ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

Cat. No. B1605226
Key on ui cas rn: 6628-34-8
M. Wt: 231.25 g/mol
InChI Key: RDKVWTARRVILKC-UHFFFAOYSA-N
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Patent
US07943636B2

Procedure details

A solution of ethyl chlorooxoacetate (22.53 g, 0.165 mol) in diethyl ether (100 mL) was added over a period of 15 minutes to a cooled (0° C.) solution of 2-methylindole (19.7 g, 0.15 mol) and pyridine (14.2 g, 0.18 mol) in diethyl ether (200 mL). The reaction was stirred for two hours at 0° C. under a nitrogen atmosphere. Most of the diethyl ether had evaporated by the end of the two-hour reaction time, and a solid was present. Water (100 mL) was added, and the solid was isolated by filtration and washed with 1:1 diethyl ether/hexane. The solid (27.9 g) was then dissolved in boiling toluene (250 mL) and recrystallized upon cooling to 6° C. The crystals were isolated by filtration, washed with toluene, dried for two hours on the vacuum filter funnel, triturated with water at 75° C. for five minutes, isolated by filtration, and dried for three hours on the filter funnel to provide 17.8 g ethyl (2-methyl-1H-indol-3-yl)(oxo)acetate of as a rust-colored powder.
Quantity
22.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2](=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:9][C:10]1[NH:11][C:12]2[C:17]([CH:18]=1)=[CH:16][CH:15]=[CH:14][CH:13]=2.N1C=CC=CC=1>C(OCC)C>[CH3:9][C:10]1[NH:11][C:12]2[C:17]([C:18]=1[C:2](=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:16][CH:15]=[CH:14][CH:13]=2

Inputs

Step One
Name
Quantity
22.53 g
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
19.7 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1
Name
Quantity
14.2 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for two hours at 0° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the diethyl ether had evaporated by the end of the two-hour reaction time
ADDITION
Type
ADDITION
Details
Water (100 mL) was added
CUSTOM
Type
CUSTOM
Details
the solid was isolated by filtration
WASH
Type
WASH
Details
washed with 1:1 diethyl ether/hexane
DISSOLUTION
Type
DISSOLUTION
Details
The solid (27.9 g) was then dissolved
CUSTOM
Type
CUSTOM
Details
recrystallized
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling to 6° C
CUSTOM
Type
CUSTOM
Details
The crystals were isolated by filtration
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried for two hours on the vacuum
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filter funnel
CUSTOM
Type
CUSTOM
Details
triturated with water at 75° C. for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried for three hours on the filter funnel
Duration
3 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1NC2=CC=CC=C2C1C(C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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